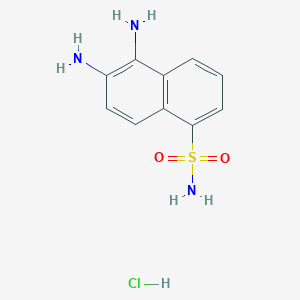
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds, including those with naphthalene structures, often involves reactions between sulfonyl chloride and amine components. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a possible pathway for synthesizing related compounds like 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD) and computational methods like Density Functional Theory (DFT). These analyses provide insights into the compound's crystalline structure, stability, and electronic properties. For example, the structural analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide revealed its triclinic crystallization and provided data on its molecular geometry and vibrational frequencies, which are comparable to those expected for 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical behavior of sulfonamide compounds, including reactivity and interaction with other molecules, can be significant for their applications. For example, the synthesis of ApoSense compound [18F]NST732 through nucleophilic ring opening of an aziridine precursor demonstrates the chemical versatility of naphthalene sulfonamide derivatives (Basuli et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride, and its derivatives are pivotal in synthesizing a variety of compounds and materials with significant applications in material science. For instance, sulfonamide derivatives have been synthesized and evaluated as inhibitors of enzymes like lipoxygenase and α-glucosidase, suggesting potential applications in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015). Similarly, the synthesis of novel sulfonated polyimides containing 1,5-naphthylene moieties demonstrates the material's potential in high-temperature polymer electrolyte fuel cells, showcasing its role in enhancing proton conductivity (Miyatake, Asano, & Watanabe, 2003).
Analytical Chemistry
In analytical chemistry, derivatives of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride have been utilized for detecting and measuring substances at trace levels. For example, 5,6-diamino-1,3-naphthalene disulfonic acid, a derivative, has been employed for the spectrofluorimetric determination of nitric oxide in aqueous solutions, illustrating its usefulness in monitoring NO-releasing agents (Zhang et al., 2002).
Environmental and Sensor Applications
Naphthalene-sulfonamide derivatives have been applied in constructing solid-contact potentiometric sensors for detecting lead (II) ions in environmental samples and ayurvedic medicines. This illustrates the compound's applicability in environmental monitoring and public health through the development of selective and sensitive sensors (Kamal et al., 2015).
Drug Synthesis and Medical Imaging
In the field of drug synthesis and medical imaging, 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride derivatives are integral to developing compounds for selective targeting and imaging of cells undergoing apoptotic cell death. Such applications are crucial in molecular imaging, particularly for monitoring the effectiveness of antiapoptotic drug treatments (Basuli et al., 2012).
Eigenschaften
IUPAC Name |
5,6-diaminonaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPFCXOSUIWJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586345 | |
| Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride | |
CAS RN |
1049752-75-1 | |
| Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



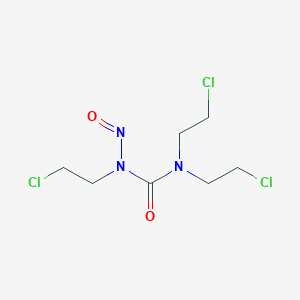

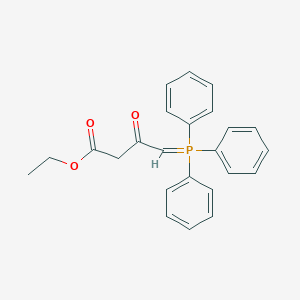
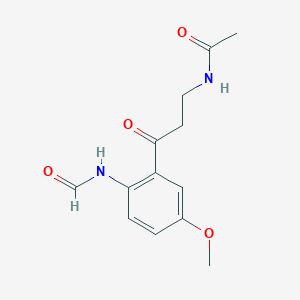
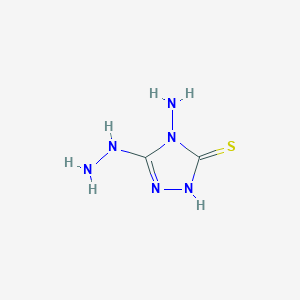

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

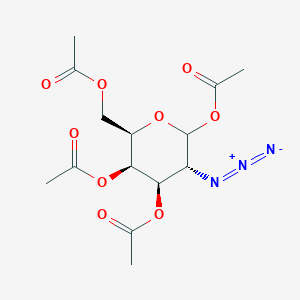


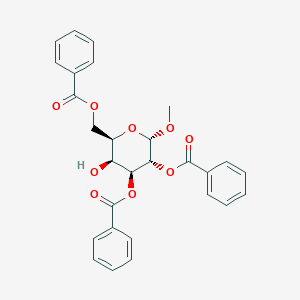

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)